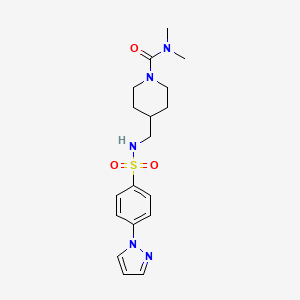
4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound exhibits its biological activity primarily through its interaction with the androgen receptor (AR). It acts as an antagonist in AR-dependent pathways, which is particularly relevant for conditions such as prostate cancer. The mechanism involves binding to the AR and inhibiting its activation, thereby preventing the proliferation of cancer cells that rely on androgens for growth .
Antitumor Activity
Research indicates that this compound demonstrates significant antiproliferative effects against prostate cancer cell lines. It has been shown to inhibit cell growth in AR-overexpressing cells with high affinity and antagonistic activity. In vitro studies report that it effectively reduces the viability of prostate cancer cells by inducing apoptosis and cell cycle arrest .
Selectivity and Efficacy
The selectivity profile of this compound suggests low potential for drug-drug interactions, making it a promising candidate for therapeutic applications. The favorable safety profile is attributed to its tissue-selective action, which minimizes off-target effects commonly associated with traditional androgen antagonists .
Study 1: Prostate Cancer Cell Lines
A study conducted on LNCaP prostate cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 0.5 µM, indicating potent activity against these cells. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Study 2: In Vivo Efficacy
In vivo studies using mouse models of prostate cancer demonstrated that administration of this compound led to significant tumor regression compared to control groups. Histological analysis indicated reduced tumor size and decreased proliferation markers, supporting its potential as a therapeutic agent .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antiproliferative in prostate cancer cells | 0.5 | AR antagonist |
| Fipronil | Insecticidal activity | N/A | GABA receptor antagonist |
| Other SARMs | Varies by structure | Varies | AR modulation |
Properties
IUPAC Name |
N,N-dimethyl-4-[[(4-pyrazol-1-ylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-21(2)18(24)22-12-8-15(9-13-22)14-20-27(25,26)17-6-4-16(5-7-17)23-11-3-10-19-23/h3-7,10-11,15,20H,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXOBIXMOKYZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














